3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
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Overview
Description
3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is a heterocyclic compound that features a pyridine ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of 3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with its target, CDK2, by binding to the enzyme’s active site and inhibiting its activity . This inhibition prevents the phosphorylation of downstream proteins necessary for cell cycle progression, effectively halting the cell cycle and preventing cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle . By inhibiting CDK2, the compound prevents the progression from the G1 phase to the S phase of the cell cycle . This results in the arrest of the cell cycle, which can lead to apoptosis, or programmed cell death, in cancer cells .
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation. By inhibiting CDK2, the compound induces cell cycle arrest, which can lead to apoptosis in cancer cells . This makes it a potential candidate for cancer treatment.
Biochemical Analysis
Biochemical Properties
3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is known to interact with various enzymes and proteins . It is a piperazine-based derivative and is a metabolite of buspirone . It has been used as a derivatization reagent for the carboxyl groups on peptides
Cellular Effects
It is known that pyrimidine derivatives can exert anticancer potential through different action mechanisms, including inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple interactions at the molecular level. It is known to inhibit protein kinases, which play a crucial role in cellular signaling processes . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multi-step reactions. One common method involves the reaction of 4-(pyrimidin-4-yl)piperazine with 2-chloropyridine-3-carbonitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its anticancer properties and potential use in the treatment of various cancers.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrido[2,3-d]pyrimidine derivatives
- Quinazoline derivatives
- Furo[2,3-d]pyrimidine derivatives
Uniqueness
3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its specific combination of pyridine, piperazine, and pyrimidine rings, which confer distinct biological activities. Its ability to inhibit protein kinases selectively makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-(4-pyrimidin-4-ylpiperazin-1-yl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c15-10-12-13(2-1-4-17-12)19-6-8-20(9-7-19)14-3-5-16-11-18-14/h1-5,11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCHJMMDWQIYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=CC=C2)C#N)C3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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